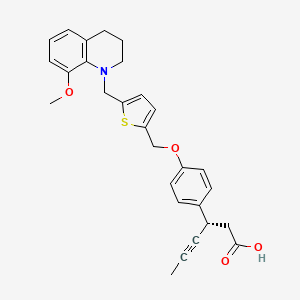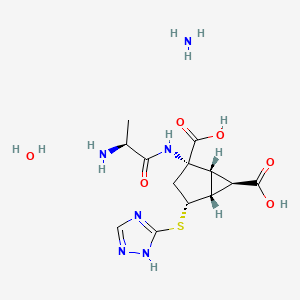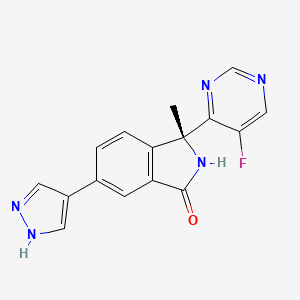
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate
説明
Mal-amido-PEG2-NHS is a PEG derivative containing a maleimide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
科学的研究の応用
Protein Labeling
Mal-amido-PEG2-NHS is widely used in protein labeling . The NHS ester can be used to label the primary amines (-NH2) of proteins . This allows for the attachment of various probes or other molecules to proteins, which can be useful in a variety of research applications.
Oligonucleotide Modification
This compound is also used for the modification of amine-modified oligonucleotides . The NHS ester reacts with the primary amines of the oligonucleotides, allowing for the attachment of the PEG linker.
Thiol-reactive Linker
The maleimide group of Mal-amido-PEG2-NHS will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol, providing a method for linking two biomolecules together.
Increasing Solubility
The hydrophilic PEG spacer in Mal-amido-PEG2-NHS increases solubility in aqueous media . This makes it a useful tool in bioconjugation reactions that require water solubility.
Synthesis of Antibody-Drug Conjugates (ADCs)
Mal-amido-PEG2-NHS is utilized in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver a cytotoxic drug directly to cancer cells via an antibody, and the PEG linker plays a crucial role in maintaining the stability and efficacy of the ADC.
Site-Specific Protein Labeling
This compound is used for site-specific protein labeling . The maleimide group reacts with thiol groups, which can be introduced into proteins at specific sites. This allows for precise control over the location of labeling on the protein, which can be important for studies of protein function and interaction.
Preparation of Bioactive Peptides and Polymers
Mal-amido-PEG2-NHS is used in the preparation of bioactive peptides and polymers . The maleimide and NHS ester groups allow for the attachment of various bioactive molecules, creating a wide range of potential applications in biomedical research.
Dual-Modality Imaging
A study has shown that Mal-amido-PEG2-NHS can be used in dual-modality imaging . The compound was used to conjugate antibody fragments for 18F-immunoPET and fluorescence imaging, demonstrating its potential in advanced imaging techniques.
作用機序
Target of Action
The primary targets of Mal-amido-PEG2-NHS are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester in the compound reacts with these primary amines to form stable amide bonds .
Mode of Action
Mal-amido-PEG2-NHS operates through a two-step process. First, the NHS ester reacts with primary amines to form stable amide bonds . This reaction typically occurs at physiological pH and results in the covalent attachment of the PEG linker to the target molecule .
Second, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol to the PEGylated target .
Biochemical Pathways
The biochemical pathways affected by Mal-amido-PEG2-NHS primarily involve protein modification and conjugation. By forming stable covalent bonds with primary amines and thiols, Mal-amido-PEG2-NHS allows for the attachment of various payloads (such as drugs or fluorophores) to proteins and other biomolecules . This modification can significantly alter the function, stability, and other properties of the target molecule.
Pharmacokinetics
The pharmacokinetics of Mal-amido-PEG2-NHS are largely dependent on the properties of the molecule it is conjugated to. The hydrophilic peg spacer in the compound can increase solubility in aqueous media , potentially enhancing the bioavailability of the conjugated molecule.
Result of Action
The primary result of Mal-amido-PEG2-NHS action is the formation of a stable covalent bond between a target molecule and a payload. This can lead to significant changes in the molecular and cellular effects of the target, depending on the nature of the payload. For example, in the case of ADCs, the drug payload can be selectively delivered to cancer cells, thereby enhancing the efficacy and reducing the side effects of the treatment .
Action Environment
The action of Mal-amido-PEG2-NHS can be influenced by various environmental factors. For instance, the efficiency of the reactions involving NHS esters and maleimides can be affected by pH, temperature, and the presence of other reactive groups . Furthermore, the stability of the compound and its conjugates may be influenced by factors such as storage conditions and the presence of reducing agents .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O9/c22-13(5-8-20-14(23)1-2-15(20)24)19-7-10-29-12-11-28-9-6-18(27)30-21-16(25)3-4-17(21)26/h1-2H,3-12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDZOJURBVWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
326003-46-7 | |
| Record name | α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326003-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2H-pyrrol-1(5H)-yl)propanamido)ethoxy)ethoxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/no-structure.png)

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)


![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)





